1-(Benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazole-4-carboxylicacid
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Overview
Description
1-(Benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazole-4-carboxylicacid is a heterocyclic compound that features both benzothiazole and pyrazole moieties. These structures are known for their significant biological activities and are often explored in medicinal chemistry for their potential therapeutic applications .
Preparation Methods
The synthesis of 1-(Benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazole-4-carboxylicacid typically involves multi-step reactions starting from readily available precursors. One common method includes the condensation of 2-aminobenzenethiol with α-haloketones to form the benzothiazole ring, followed by cyclization with hydrazine derivatives to introduce the pyrazole moiety . Industrial production methods may employ microwave irradiation or one-pot multicomponent reactions to enhance yield and reduce reaction times .
Chemical Reactions Analysis
1-(Benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazole-4-carboxylicacid undergoes various chemical reactions, including:
Scientific Research Applications
1-(Benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazole-4-carboxylicacid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazole-4-carboxylicacid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors involved in inflammatory processes or oxidative stress pathways, thereby exerting its therapeutic effects . Molecular docking studies have shown strong binding interactions with various biological targets, suggesting its potential as a drug candidate .
Comparison with Similar Compounds
Similar compounds include other benzothiazole and pyrazole derivatives, such as:
1-(Benzo[d]thiazol-2-yl)-3-(substituted aryl)urea derivatives: These compounds have shown anti-Parkinsonian activity.
Thiazole derivatives: Known for their diverse biological activities, including antimicrobial and anticancer properties.
N-(6-chlorobenzo[d]thiazol-2-yl)pyrazine-2-carboxamide: Exhibits significant pharmacological activities.
1-(Benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazole-4-carboxylicacid stands out due to its unique combination of benzothiazole and pyrazole rings, which contribute to its broad spectrum of biological activities and potential therapeutic applications .
Biological Activity
1-(Benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications, supported by data tables and case studies.
Synthesis
The synthesis of 1-(Benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazole-4-carboxylic acid typically involves the condensation of benzo[d]thiazole derivatives with pyrazole intermediates. The following general reaction scheme can be utilized:
- Formation of Pyrazole : A suitable hydrazine derivative is reacted with an appropriate carbonyl compound.
- Cyclization : The resulting pyrazole undergoes cyclization with benzo[d]thiazole.
- Carboxylation : The final step involves the introduction of a carboxylic acid group, often through a carboxylation reaction using carbon dioxide or other carboxylating agents.
Antimicrobial Activity
Research indicates that derivatives of 1-(Benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazole-4-carboxylic acid exhibit notable antimicrobial properties. A study assessed its efficacy against various Gram-positive and Gram-negative bacteria, showing promising results.
Pathogen | MIC (µg/mL) | Activity |
---|---|---|
Staphylococcus aureus | 32 | Moderate |
Escherichia coli | 64 | Weak |
Pseudomonas aeruginosa | 128 | Weak |
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of this compound has been evaluated in various cancer cell lines. In vitro studies demonstrated cytotoxic effects against A549 lung cancer cells and MCF-7 breast cancer cells.
Cell Line | IC50 (µM) | Effect |
---|---|---|
A549 (Lung) | 15 | Significant |
MCF-7 (Breast) | 20 | Moderate |
The mechanism of action appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further research in cancer therapeutics.
Case Study 1: Antimicrobial Efficacy
A recent study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of several pyrazole derivatives, including 1-(Benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazole-4-carboxylic acid. The results indicated that the compound had a significant effect on resistant strains of Staphylococcus aureus, highlighting its potential as a new antibiotic agent .
Case Study 2: Anticancer Properties
In another study focused on cancer treatment, researchers investigated the effects of this compound on human lung cancer cells. The results showed that it inhibited cell proliferation and induced apoptosis at micromolar concentrations. The study concluded that further exploration could lead to the development of effective anticancer therapies .
Properties
Molecular Formula |
C12H9N3O2S |
---|---|
Molecular Weight |
259.29 g/mol |
IUPAC Name |
1-(1,3-benzothiazol-2-yl)-3-methylpyrazole-4-carboxylic acid |
InChI |
InChI=1S/C12H9N3O2S/c1-7-8(11(16)17)6-15(14-7)12-13-9-4-2-3-5-10(9)18-12/h2-6H,1H3,(H,16,17) |
InChI Key |
RRHZXUSSWNZKKM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1C(=O)O)C2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
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